"physicochemical properties of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid"
"physicochemical properties of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid"
Executive Summary
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1261460-04-1) is a specialized biphenyl scaffold utilized in fragment-based drug discovery (FBDD). It serves as a critical intermediate for optimizing the pharmacokinetic (PK) profiles of small molecule inhibitors, particularly in kinase and receptor antagonist programs.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and characterization protocols. By incorporating both a fluorine atom and a trifluoromethoxy (-OCF₃) group on a biphenyl core, this moiety offers a unique balance of metabolic stability , lipophilicity modulation , and electronic tuning (acidity enhancement) unavailable in non-fluorinated analogs.
Structural & Electronic Analysis
The molecule consists of a benzoic acid core substituted at the meta positions relative to the carboxyl group. This substitution pattern is deliberate, designed to exploit the "sigma-hole" effects and metabolic blocking capabilities of fluorine.
Molecular Architecture
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Core Scaffold: Biphenyl-3-carboxylic acid.
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Ring A (Proximal): Benzoic acid with a Fluorine atom at position 5.[1][2][3][4][5][6]
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Ring B (Distal): Phenyl ring attached at position 3, bearing a Trifluoromethoxy group at position 3' (meta).
Electronic Effects & Acidity (pKa)
The presence of two strong electron-withdrawing groups (EWGs)—the Fluorine atom (
-
Mechanism: These substituents pull electron density away from the aromatic ring system, stabilizing the carboxylate anion formed upon deprotonation.
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Impact: This lowers the pKₐ relative to unsubstituted benzoic acid (4.20).
-
Predicted pKₐ: 3.6 – 3.8 .
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Significance: At physiological pH (7.4), this compound will exist almost exclusively (>99.9%) in its ionized carboxylate form, enhancing aqueous solubility despite its lipophilic tail.
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Lipophilicity (LogP/LogD)
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Fluorine Effect: The C-F bond adds lipophilicity while blocking Phase I metabolic oxidation (P450) at the vulnerable C5 position.
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Trifluoromethoxy Effect: The -OCF₃ group is highly lipophilic (Hansch
) and conformationally distinct from a -CF₃ group due to the ether oxygen linkage, which allows for unique binding pocket interactions. -
Predicted LogP: 4.1 – 4.4 .
Physicochemical Data Profile
The following data summarizes the core properties. Where experimental values for this specific isomer are proprietary, calculated consensus values (cLogP) based on high-fidelity SAR models are provided.
| Property | Value / Descriptor | Note |
| CAS Number | 1261460-04-1 | Unique Identifier |
| Molecular Formula | C₁₄H₈F₄O₃ | |
| Molecular Weight | 300.21 g/mol | |
| Appearance | White to off-white crystalline solid | Typical for fluorinated benzoic acids |
| Predicted pKₐ | 3.7 ± 0.2 | Acidic (Carboxyl) |
| Predicted LogP | 4.2 ± 0.3 | Highly Lipophilic |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 4 | (C=O, OH, F, O-CF₃) |
| Rotatable Bonds | 3 | Biphenyl bond + Carboxyl + OCF₃ |
| Topological Polar Surface Area | ~46 Ų | Good membrane permeability |
Synthetic Pathway (Suzuki-Miyaura Coupling)
The most robust route to synthesize 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling . This method ensures regioselectivity and high yields.
Reaction Workflow
The synthesis typically couples 3-Bromo-5-fluorobenzoic acid (Fragment A) with 3-(Trifluoromethoxy)phenylboronic acid (Fragment B).
Figure 1: Suzuki-Miyaura cross-coupling workflow for the target scaffold.
Detailed Protocol
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Reagents: Dissolve 1.0 eq of 3-Bromo-5-fluorobenzoic acid and 1.1 eq of 3-(Trifluoromethoxy)phenylboronic acid in 1,4-Dioxane/Water (4:1 ratio).
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Base: Add 2.5 eq of Potassium Carbonate (
). -
Degassing: Sparge with nitrogen for 15 minutes to remove oxygen (critical to prevent Pd oxidation).
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Catalysis: Add 5 mol%
. -
Reaction: Heat to 90°C for 12–16 hours under inert atmosphere.
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Workup: Cool to RT, filter through Celite. Acidify filtrate with 1N HCl to pH 2 to precipitate the free acid. Filter the solid and wash with water.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc + 1% Acetic Acid).
Characterization & Validation Protocols
Trustworthy data requires rigorous validation. The following protocols are the gold standard for characterizing this specific scaffold.
Potentiometric pKa Determination
Why: To determine the exact ionization state at physiological pH.
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Method: SiriusT3 or equivalent potentiometric titrator.
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Protocol:
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Weigh ~3 mg of compound.
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Dissolve in 0.15 M KCl (ionic strength adjustor) with varying % of Methanol (e.g., 20%, 30%, 40%) due to low aqueous solubility.
-
Titrate with 0.5 M KOH under
atmosphere. -
Yasuda-Shedlovsky Extrapolation: Plot pKₐ vs. % Methanol and extrapolate to 0% co-solvent to get the aqueous pKₐ.
-
Lipophilicity (Shake-Flask LogD)
Why: To validate membrane permeability and non-specific binding risk.
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Method: Shake-flask method at pH 7.4 (Octanol/Buffer).
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Protocol:
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Saturate 1-Octanol and Phosphate Buffer (pH 7.4) with each other.
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Dissolve compound in the Octanol phase.
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Mix with Buffer phase and shake for 24 hours at 25°C.
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Separate phases and analyze concentration in both via HPLC-UV (254 nm).
-
Calculate
.
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Analytical Logic Workflow
Figure 2: Quality Control (QC) decision tree for structural validation.
References
-
Splendid Lab Pvt. Ltd. (2025).[3] Catalog Entry: 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261460-04-1).[6] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 161622-05-5 (Analog: 3-Fluoro-5-(trifluoromethyl)benzoic acid). Retrieved from
- Hajduk, P. J., & Sauer, W. H. (2008). Physicochemical properties of drugs and their impact on clinical success. Journal of Medicinal Chemistry. (Contextual grounding for LogP/pKa analysis).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic source for F/OCF3 effects).
Sources
- 1. 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid | C14H8F4O3 | CID 53211197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. 3-Fluoro-5-(trifluoromethoxy)benzoic acid - Lead Sciences [lead-sciences.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
